Nazartinib S-enantiomer
Vue d'ensemble
Description
Nazartinib S-enantiomer, also known as EGF816 (S-enantiomer), is the less active S-enantiomer of Nazartinib . It is a novel third-generation EGFR-tyrosine kinase inhibitor . It has been demonstrated to have antitumor activity and manageable safety in patients with EGFR-mutant advanced non-small cell lung cancer (NSCLC) who received 3 prior lines of systemic therapy .
Applications De Recherche Scientifique
Heterogeneity and Resistance in Lung Cancer
Nazartinib has shown activity against EGFR mutation-positive lung cancers, particularly those with T790M-mediated resistance. It was observed that patients might experience mixed responses due to the coexistence of tumor subclones with distinct genetic signatures. Serial liquid biopsies revealed shifts in clonal abundance in response to treatment, highlighting the potential of nazartinib in managing lung cancer heterogeneity (Piotrowska et al., 2018).
Clinical Efficacy in Non-Small Cell Lung Cancer
A study aimed to explore nazartinib's clinical efficacy and safety in treating EGFR-mutated non-small cell lung cancer (NSCLC). The study involved a prospective, multicenter trial, providing a basis for nazartinib as an effective treatment option for EGFR-mutated NSCLC patients (Cui, Xiao, & Zhang, 2021).
Interaction with Human Serum Albumin
The interaction of nazartinib with human serum albumin (HSA) has been characterized, providing insights into its pharmacokinetics and dynamics. The study used experimental and theoretical approaches to understand how nazartinib binds to HSA, which is significant for its distribution and efficacy in anti-cancer therapy (Almehizia et al., 2020).
Metabolic Profiling and Reactive Metabolites
A study using liquid chromatography-tandem mass spectrometry highlighted the metabolic pathway and bioactivation mechanisms of nazartinib. The research provided important insights into the formation of reactive metabolites, which is crucial for understanding the drug's efficacy and safety profile (Abdelhameed, Attwa, & Kadi, 2019).
Safety and Efficacy in Advanced NSCLC
Nazartinib demonstrated a favorable safety profile in patients with advanced EGFR-mutant NSCLC. The study involved a phase 1 trial and showed that nazartinib is effective in patients with varying statuses of EGFR mutation and previous therapy, offering a potential treatment option for this patient group (Tan et al., 2020).
Mécanisme D'action
Nazartinib selectively targets EGFR activating mutations (L858R and/or ex19del) and resistance mutations (T790M), while sparing wild type EGFR . This selective targeting makes it effective in treating certain types of cancers, such as non-small cell lung cancer (NSCLC) with these specific EGFR mutations .
Propriétés
IUPAC Name |
N-[7-chloro-1-[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMMMLWIABWRKL-OEMHODTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.